molecular formula C15H21N3O2S B2726243 6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid CAS No. 854357-27-0

6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid

Cat. No.: B2726243
CAS No.: 854357-27-0
M. Wt: 307.41
InChI Key: QGYAYXGEMGDBNO-UHFFFAOYSA-N
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Description

6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid is a chemical building block belonging to the thieno[2,3-d]pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery research . Compounds based on the thieno[2,3-d]pyrimidine scaffold have been investigated for a range of therapeutic applications. Published patent literature indicates that structurally similar molecules exhibit potent antimicrobial activity , making this chemical class a promising area for the development of new anti-infective agents . Furthermore, related thienopyrimidine derivatives have been identified as key inhibitors in oncology research, specifically targeting the menin-MLL protein interaction , which is a critical pathway in certain types of leukemia, such as those driven by MLL-fusion proteins . The structure of this compound, which features a hexanoic acid linker, suggests its potential utility in the synthesis of more complex molecules or as a intermediate for the development of targeted protein degraders (PROTACs). This product is offered For Research Use Only . It is strictly intended for laboratory research and industrial applications. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal use.

Properties

IUPAC Name

6-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-3-11-9-12-14(17-10(2)18-15(12)21-11)16-8-6-4-5-7-13(19)20/h9H,3-8H2,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYAYXGEMGDBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the hexanoic acid moiety. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, with formamide or other suitable reagents under acidic or basic conditions.

    Introduction of the Hexanoic Acid Moiety: The hexanoic acid group can be introduced via nucleophilic substitution reactions, where the thieno[2,3-d]pyrimidine core is reacted with a suitable hexanoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thieno[2,3-d]pyrimidine core or the hexanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Research Findings and Pharmacological Insights

  • Solubility and Bioavailability: The hexanoic acid chain in the target compound enhances ionization at physiological pH, improving solubility over esters (e.g., ) or carboxamides (e.g., ) .
  • Metabolic Stability : The 6-ethyl and 2-methyl groups may reduce oxidative metabolism compared to smaller alkyl chains (e.g., 5,6-dimethyl in ).

Biological Activity

6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article reviews the synthesis, biological activity, and research findings associated with this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C13H17N3O2SC_{13}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 265.36 g/mol. The compound features a thieno[2,3-d]pyrimidine core which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[2,3-d]pyrimidine structure followed by the introduction of the hexanoic acid moiety. Specific synthetic routes and conditions can significantly influence the yield and purity of the final product.

Anti-inflammatory Activity

Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant anti-inflammatory properties. For instance, a study evaluated various derivatives for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The results showed that certain derivatives had IC50 values comparable to established anti-inflammatory drugs such as celecoxib and indomethacin.

CompoundIC50 (μM)Reference
Celecoxib0.04 ± 0.01
Indomethacin9.17
6-Ethyl-2-methylthieno[2,3-d]pyrimidine derivative8.23

The thieno[2,3-d]pyrimidine derivatives demonstrated potent inhibition of COX-2 over COX-1, suggesting a selective anti-inflammatory action which could lead to reduced side effects commonly associated with non-selective COX inhibitors.

Analgesic Effects

In addition to anti-inflammatory properties, compounds in this class have been investigated for their analgesic effects in animal models. Studies employing carrageenan-induced paw edema and other pain models have shown promising results, indicating that these compounds may effectively alleviate pain through their action on inflammatory pathways.

Case Studies

  • Study on COX Inhibition : A comprehensive study assessed the anti-inflammatory potential of several thieno[2,3-d]pyrimidine derivatives in vivo using rat models. The results indicated significant reductions in edema comparable to standard treatments.
    • Methodology : Carrageenan-induced paw edema was used to evaluate the efficacy.
    • Findings : The most potent derivatives exhibited ED50 values significantly lower than those of traditional NSAIDs.
  • Molecular Mechanism Investigation : Further research focused on understanding the molecular mechanisms underlying the biological activity of these compounds. Techniques such as Western blotting and RT-PCR were employed to analyze the expression levels of inflammatory markers (e.g., iNOS and COX-2).

Q & A

Q. What are the established synthetic routes for 6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid, and what key reaction parameters influence yield?

The synthesis typically involves multi-step routes, including:

  • Core formation : Condensation of halomalonaldehydes with 2,4-diamino-6-hydroxypyrimidine to generate the thieno[2,3-d]pyrimidine scaffold .
  • Functionalization : Reductive amination or nucleophilic substitution to introduce the hexanoic acid moiety. For example, sodium cyanoborohydride-mediated reductive amination under pH 6.0 yields derivatives with 45–87% efficiency .

Q. Key parameters :

ParameterOptimal ConditionImpact on Yield
SolventDry methanol or THFHigher polarity improves intermediate solubility
Temperature25–60°CElevated temperatures accelerate condensation but risk decomposition
CatalystSodium cyanoborohydrideEssential for reductive amination; excess reduces purity

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological characterization includes:

  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) confirm the thienopyrimidine core; methyl groups (δ 1.2–2.5 ppm) validate substituents .
    • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated within 3 ppm error) ensures molecular formula accuracy .
  • Chromatography : Silica gel column purification (ethyl acetate/hexane) removes byproducts, with Rf values monitored for consistency .

Q. What preliminary biological screening data exist for this compound?

While direct data are limited, structural analogs exhibit:

  • Kinase inhibition : Pyrrolo[2,3-d]pyrimidine derivatives inhibit JAK1 (IC₅₀ < 100 nM), suggesting potential kinase-targeted activity .
  • Anticancer activity : Thieno[2,3-d]pyrimidines with hexanoic acid chains show cytotoxicity via dihydrofolate reductase inhibition (IC₅₀ = 0.8–5.2 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Core modifications : Introducing electron-withdrawing groups (e.g., fluoro) at position 6 enhances target binding (see table below) .
  • Chain variation : Shortening the hexanoic acid chain improves permeability but reduces solubility .
ModificationBioactivity ImpactReference
6-Ethyl → 6-FluoroIncreased kinase binding affinity (ΔpIC₅₀ = 1.2)
Hexanoic acid → Propanoic acidImproved LogP (2.1 → 1.5) but reduced solubility

Q. What strategies address solubility challenges in aqueous assays?

  • Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .
  • Prodrug design : Esterification of the carboxylic acid group (e.g., methyl ester) enhances cellular uptake, with in situ hydrolysis restoring activity .

Q. How can contradictory bioactivity data across assays be resolved?

Contradictions often arise from:

  • Assay conditions : Varying pH (6.0 vs. 7.4) alters ionization of the carboxylic acid group, affecting membrane permeability .
  • Cell line variability : Use isogenic cell lines to control for genetic background. For example, EGFR-mutant lines may show heightened sensitivity .

Q. Recommended controls :

  • Include reference inhibitors (e.g., methotrexate for DHFR assays) .
  • Standardize ATP concentrations (1 mM) in kinase assays to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.